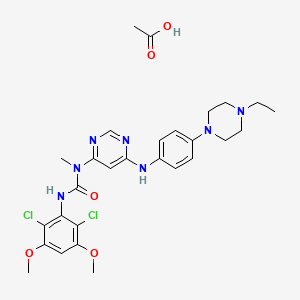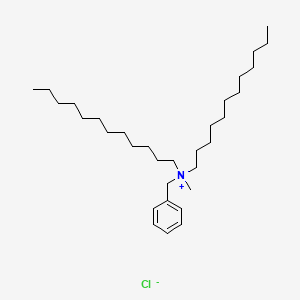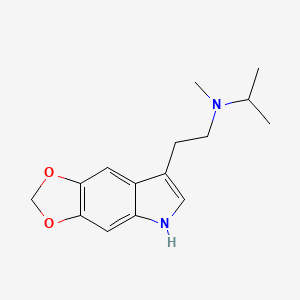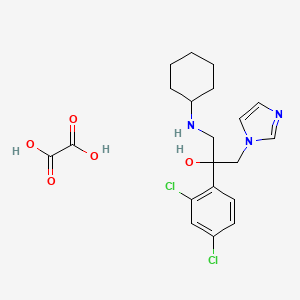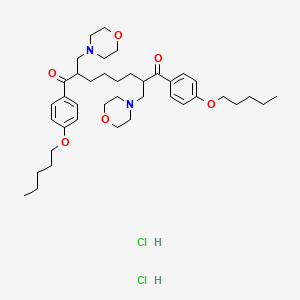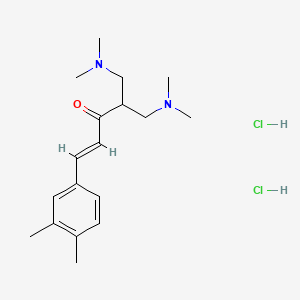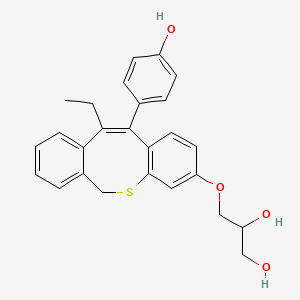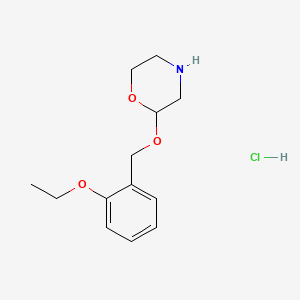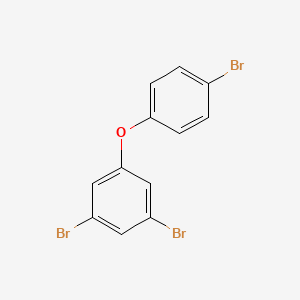
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide is a chemical compound with the molecular formula C16H16N4O and a molecular weight of 280.32444 g/mol . This compound features an indazole ring, which is a bicyclic structure containing nitrogen atoms, and is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide typically involves the reaction of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind with high affinity to multiple receptors, potentially inhibiting or activating various biological processes. This interaction can lead to effects such as antimicrobial activity, inhibition of cancer cell growth, and modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, which is a plant hormone.
Benzimidazole derivatives: Compounds like benzimidazole, known for their broad-spectrum biological activities.
Uniqueness
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid hydrazide is unique due to its specific structure, which combines the indazole ring with a propionic acid hydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
81265-82-9 |
|---|---|
Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(4-indazol-2-ylphenyl)propanehydrazide |
InChI |
InChI=1S/C16H16N4O/c1-11(16(21)18-17)12-6-8-14(9-7-12)20-10-13-4-2-3-5-15(13)19-20/h2-11H,17H2,1H3,(H,18,21) |
InChI Key |
NJEVILCVUMAPJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


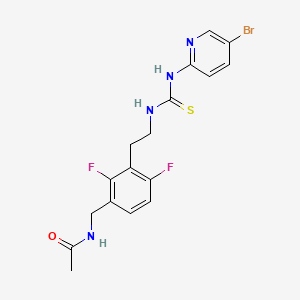
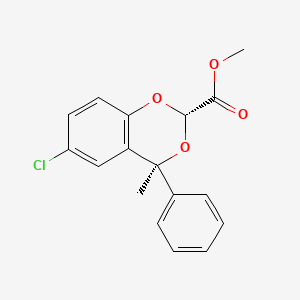
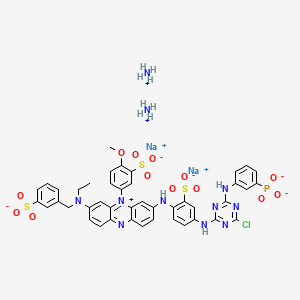
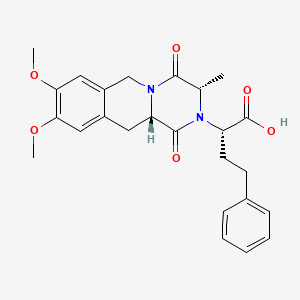
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
